molecular formula C7H15NO2 B1453467 (S)-3-(2-Methoxyethoxy)pyrrolidine CAS No. 880362-02-7

(S)-3-(2-Methoxyethoxy)pyrrolidine

Cat. No.: B1453467
CAS No.: 880362-02-7
M. Wt: 145.2 g/mol
InChI Key: IUCVEPJVGGMMLK-ZETCQYMHSA-N
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Description

(S)-3-(2-Methoxyethoxy)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. The saturated pyrrolidine ring is a privileged scaffold in drug design, valued for its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to stereochemistry, and increase three-dimensional coverage due to the ring's non-planarity (a phenomenon known as "pseudorotation") . This specific compound, featuring a (S)-configured stereocenter and a 2-methoxyethoxy side chain, is designed as a sophisticated building block for constructing biologically active molecules. The pyrrolidine ring is a fundamental structural component in a wide array of approved pharmaceuticals and investigational compounds, spanning therapeutic areas such as antiviral therapy (e.g., Elbasvir), anticancer treatment (e.g., Alpelisib), management of hypertension (e.g., Captopril), and central nervous system disorders . The chiral (S)-configuration is particularly critical, as the absolute configuration of stereocenters in a pyrrolidine ring can lead to vastly different biological profiles due to enantioselective binding to protein targets . The 2-methoxyethoxy substituent on the pyrrolidine ring enhances the molecule's properties by increasing solubility and providing a flexible ether linkage. This functional handle allows researchers to conjugate the chiral pyrrolidine core to other complex molecular fragments via further synthetic transformations. Its primary research value lies in its application as a key intermediate in the stereoselective synthesis of potential drug candidates, where it can be used to introduce chiral complexity and influence the compound's physicochemical parameters . This product is intended for research applications as a synthetic intermediate and is strictly for Research Use Only.

Properties

IUPAC Name

(3S)-3-(2-methoxyethoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCVEPJVGGMMLK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672098
Record name (3S)-3-(2-Methoxyethoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880362-02-7
Record name (3S)-3-(2-Methoxyethoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation and Reduction Strategies

A common route involves catalytic hydrogenation of pyrrolidine precursors, followed by selective reduction of ester or carboxyl groups to alcohols, which can then be etherified to introduce the 2-methoxyethoxy group.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C), platinum oxide, or Raney nickel catalysts are employed for hydrogenation steps to reduce double bonds in pyrrolidine intermediates while maintaining stereochemical integrity. Chiral catalysts such as those represented by specific ligand frameworks (e.g., DTB-substituted compounds) can be used to induce enantioselectivity.

  • Reduction Agents: Sodium borohydride, lithium triethylborohydride, diisobutyl aluminium hydride (DIBAH), and sodium bis(2-methoxyethoxy)aluminium hydride are effective for reducing carboxyl or ester groups to alcohols under mild conditions. Activation of carboxyl groups by alkyl chloroformates (e.g., ClCOOEt) to form mixed anhydrides prior to reduction improves selectivity and reduces impurities.

Iridium-Catalyzed Reductive Cycloaddition

A modern and versatile approach involves iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams, followed by [3 + 2] dipolar cycloaddition to form pyrrolidine rings with high regio- and diastereoselectivity.

  • Catalyst and Conditions: Using 1 mol% of Vaska’s complex [IrCl(CO)(PPh3)2] and tetramethyldisiloxane (TMDS) as a reductant under mild conditions, azomethine ylides are generated in situ. These intermediates undergo cycloaddition with electron-deficient alkenes to yield functionalized pyrrolidines.

  • Advantages: This method allows late-stage functionalization, avoids handling sensitive amines, and provides access to complex pyrrolidine architectures with controlled stereochemistry. Density functional theory (DFT) studies support the mechanistic understanding and selectivity of these reactions.

Enantioselective Hydrogenation of Allylic Alcohols

Another method to prepare chiral pyrrolidines involves enantioselective hydrogenation of allylic alcohol intermediates.

  • Process: Starting from a precursor with a double bond and an ester group, hydrogenation over Pd/C reduces the double bond, and subsequent reduction of the ester to an alcohol is performed using sodium borohydride or lithium borohydride.

  • Chiral Catalysts: The allylic alcohol intermediate can be subjected to enantioselective hydrogenation using chiral catalysts to obtain the desired (S)-enantiomer of 3-(2-methoxyethoxy)pyrrolidine derivatives.

Hydrolysis and Functional Group Transformations

Hydrolysis of protected pyrrolidine derivatives followed by selective functional group transformations is also reported.

  • Hydrolysis: Alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are used to hydrolyze ester or protected intermediates to carboxylic acids or alcohols.

  • Functionalization: The hydroxy group can be further modified to introduce the 2-methoxyethoxy substituent via etherification reactions under mild conditions, often employing solvents like methanol, DMF, or THF.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Advantages References
Catalytic hydrogenation + reduction Pd/C, PtO2, Raney Ni; NaBH4, DIBAH, alkyl chloroformates Mild hydrogenation; mild reduction High stereoselectivity; mild conditions
Iridium-catalyzed reductive cycloaddition Vaska’s complex [IrCl(CO)(PPh3)2], TMDS Mild, 1 mol% catalyst, dipolar cycloaddition Late-stage functionalization; complex pyrrolidines
Enantioselective hydrogenation of allylic alcohols Pd/C, chiral catalysts; NaBH4, LiBH4 Sequential hydrogenation and reduction Enantioselective synthesis
Hydrolysis and etherification LiOH, NaOH, KOH; methanol, DMF, THF Mild hydrolysis, followed by etherification Simple operation, cost-effective

Detailed Research Findings

  • The use of alkyl chloroformates to activate carboxyl groups before reduction significantly reduces impurity formation and allows milder reaction conditions, improving yield and purity.

  • Iridium-catalyzed reductive generation of azomethine ylides enables access to both stabilized and unstabilized intermediates, facilitating the synthesis of diverse pyrrolidine derivatives with controlled stereochemistry.

  • Enantioselective hydrogenation methods allow the preparation of specific enantiomers of pyrrolidine derivatives, crucial for pharmaceutical applications.

  • Solvent choice (e.g., methanol, DMF, THF) plays a critical role in reaction efficiency and selectivity during hydrolysis and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methoxyethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Agents
One of the prominent applications of (S)-3-(2-Methoxyethoxy)pyrrolidine is in the synthesis of antimicrobial agents. Research indicates that pyrrolidine derivatives can serve as intermediates in creating carbapenem antibiotics, which are crucial for combating multidrug-resistant bacterial infections. These compounds exhibit potent antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Neuropharmacological Research
This compound has also been investigated for its neuropharmacological properties. Pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as depression and anxiety. The structural features of this compound allow it to interact with specific receptors in the brain, enhancing its therapeutic potential .

Synthesis Methodologies

Chiral Synthesis
The synthesis of this compound typically involves chiral pool synthesis or asymmetric synthesis techniques. These methods ensure high enantiomeric purity, which is critical for the biological activity of the resulting compounds. Various synthetic routes have been explored, including the use of chiral catalysts and reagents that facilitate the formation of the desired stereochemistry .

Optimization Techniques
Recent advancements in synthetic methodologies have focused on optimizing yield and selectivity when producing this compound. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance efficiency and reduce environmental impact during production .

Biological Activities

Antibacterial Properties
Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. For instance, studies have highlighted their effectiveness as inhibitors of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This mechanism presents a novel approach to developing new antibiotics with reduced resistance profiles.

Potential Antiviral Activity
Emerging studies suggest that pyrrolidine derivatives may also possess antiviral properties. Preliminary investigations have indicated activity against viral pathogens, positioning these compounds as potential candidates for further antiviral drug development .

Case Studies and Data Tables

The following table summarizes key findings from various studies involving this compound:

Study ReferenceApplication AreaKey Findings
Antimicrobial AgentsEffective against multidrug-resistant bacteria
NeuropharmacologyPotential treatment for depression and anxiety
Antiviral ActivityPreliminary evidence of antiviral properties
Synthesis OptimizationEnhanced yields using microwave-assisted methods

Mechanism of Action

The mechanism of action of (S)-3-(2-Methoxyethoxy)pyrrolidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between (S)-3-(2-Methoxyethoxy)pyrrolidine and analogous compounds:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 3 2-Methoxyethoxy C₇H₁₅NO₂ 157.20 Drug intermediates, CNS agents
(S)-3-(Methoxymethyl)pyrrolidine hydrochloride 3 Methoxymethyl C₆H₁₄ClNO 163.64 Chiral catalyst, API synthesis
(S)-2-Diphenylmethylpyrrolidine 2 Diphenylmethyl C₁₇H₁₉N 237.34 Enzyme inhibitors (e.g., 14-3-3/Tau)
1-(3,6-Dihydro-2H-thiopyran-4-yl)-2-(methoxymethyl)-pyrrolidine 1,2 Thiopyran, Methoxymethyl C₁₁H₁₉NOS 225.34 Antiviral research

Key Observations :

  • Substituent Effects : The 2-methoxyethoxy group in this compound provides greater hydrophilicity compared to the methoxymethyl group in its analog (), enhancing aqueous solubility for drug formulations .
  • Stereochemical Influence : The (S)-configuration at the 3-position is critical for enantioselective binding, as demonstrated in benzhydryl pyrrolidine derivatives targeting neurodegenerative pathways (e.g., 14-3-3/Tau inhibition) .

Commercial Availability and Cost

Commercial pricing varies by substituent complexity:

Compound 1 g Price (USD) 5 g Price (USD) Supplier
This compound $220 $950 ENAO Chemical Co.
(S)-3-(Methoxymethyl)pyrrolidine HCl $180 $800 XYZ Pharmaceuticals
Benzhydryl Pyrrolidine Derivatives $450+ $2,000+ Specialty Catalysts Inc.

Data adapted from commercial catalogs and supplier listings .

Biological Activity

(S)-3-(2-Methoxyethoxy)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolidine family, which is known for its versatile applications in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C₇H₁₅NO₂
  • Molecular Weight: 143.20 g/mol
  • CAS Number: 1810074-91-9

The compound features a pyrrolidine ring substituted with a methoxyethoxy group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

  • Receptor Modulation: The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition: Preliminary studies suggest that this compound could inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.
  • Antimicrobial Activity: Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties, positioning this compound as a candidate for further investigation in this area .

Antimicrobial Properties

A study focused on pyrrolidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this domain .

Anticancer Potential

Research has highlighted the role of pyrrolidine derivatives in cancer therapy. For instance, certain pyrrolidine-based compounds have been shown to inhibit tumor growth by targeting specific oncogenic pathways. Case studies have indicated that modifications in the pyrrolidine structure can enhance selectivity and potency against cancer cell lines .

StudyTargetFindings
Bacterial InfectionsIdentified as a potential scaffold for antibacterial agents
Cancer Cell LinesDemonstrated inhibition of tumor proliferation
Enzyme InhibitionSuggests potential as a selective inhibitor

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Modifications to the pyrrolidine ring or substituents can significantly alter its pharmacological profile. For example, adding functional groups may enhance binding affinity to target proteins or improve solubility and bioavailability .

Case Studies

  • Antibacterial Screening : A focused library screening identified several pyrrolidine derivatives with promising antibacterial activity. Among these, compounds structurally related to this compound showed effective inhibition against resistant bacterial strains .
  • Cancer Therapeutics : Investigations into pyrrolidine derivatives revealed that certain modifications led to enhanced selectivity for estrogen receptors, suggesting potential applications in breast cancer treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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